molecular formula C38H30F12N4S2 B12945826 (R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)

(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)

Cat. No.: B12945826
M. Wt: 834.8 g/mol
InChI Key: QFTJBSUIVFUYBU-UHFFFAOYSA-N
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Description

®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with thiourea groups attached to it, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) typically involves multiple steps:

    Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a series of cyclization reactions starting from naphthalene derivatives.

    Introduction of Thiourea Groups: The thiourea groups are introduced via nucleophilic substitution reactions, where the binaphthalene core reacts with thiourea derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.

    Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea groups into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biochemical Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry

    Polymer Science: Utilized in the synthesis of polymers with specific functionalities.

Mechanism of Action

The mechanism by which ®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiourea groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(3,5-dimethylphenyl)thiourea): Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    ®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(4-methylphenyl)thiourea): Similar structure with a single methyl group on the phenyl ring.

Properties

Molecular Formula

C38H30F12N4S2

Molecular Weight

834.8 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]thiourea

InChI

InChI=1S/C38H30F12N4S2/c39-35(40,41)21-13-22(36(42,43)44)16-25(15-21)51-33(55)53-29-11-9-19-5-1-3-7-27(19)31(29)32-28-8-4-2-6-20(28)10-12-30(32)54-34(56)52-26-17-23(37(45,46)47)14-24(18-26)38(48,49)50/h9-18H,1-8H2,(H2,51,53,55)(H2,52,54,56)

InChI Key

QFTJBSUIVFUYBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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